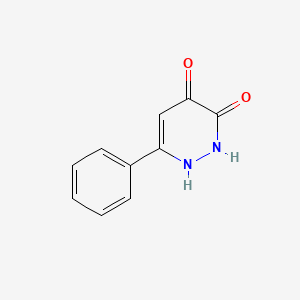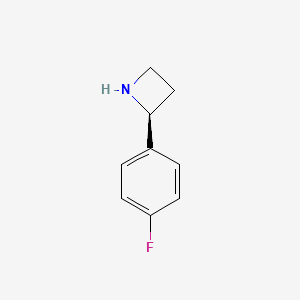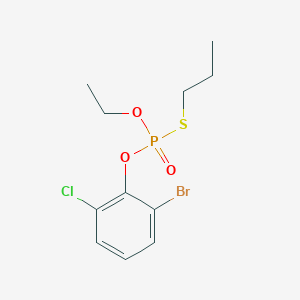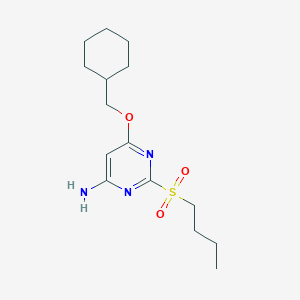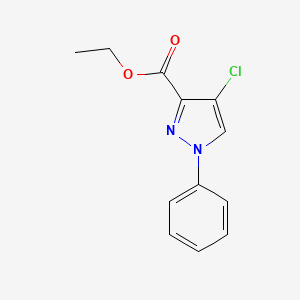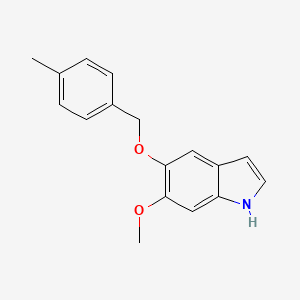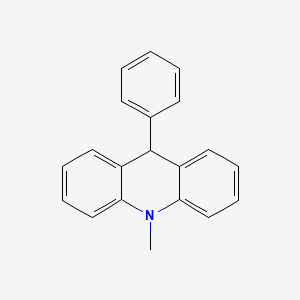
10-Methyl-9-phenyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound that belongs to the acridine family It is characterized by a phenyl group attached to the ninth position and a methyl group attached to the tenth position of the acridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine typically involves the reaction of phenylacetonitrile with N-methylacridone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like acetonitrile.
Major Products Formed
Oxidation: The major product is the iminium ion.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
10-Methyl-9-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a photochemical reagent and in the study of hydride transfer reactions.
Biology: The compound is studied for its potential as a biological cofactor and its role in hydride transfer reactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 10-Methyl-9-phenyl-9,10-dihydroacridine involves the release of a hydride ion upon excitation. This process occurs through a stepwise electron/hydrogen-atom transfer mechanism. Upon excitation, the compound is oxidized to the corresponding iminium ion, while the solvent is reduced. This mechanism is crucial for its applications in photochemical reactions and hydride transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
- 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
- 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine
Uniqueness
10-Methyl-9-phenyl-9,10-dihydroacridine is unique due to its specific photochemical properties and its ability to undergo hydride transfer reactions efficiently. Its structure allows for the stabilization of the iminium ion formed during oxidation, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
56875-26-4 |
|---|---|
Molekularformel |
C20H17N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
10-methyl-9-phenyl-9H-acridine |
InChI |
InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |
InChI-Schlüssel |
IMVRUPICRVHSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


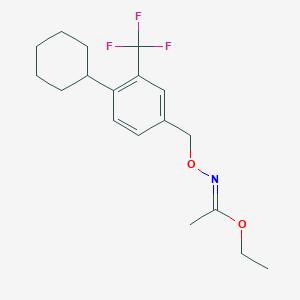

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
